N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMT1 involves several steps, starting with the preparation of the core benzopyran structure. The key steps include:
Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 2-methylphenyl group and other substituents through substitution reactions.
Amidation: The final step involves the formation of the propanamide structure through amidation reactions.
Industrial Production Methods
Industrial production of IMT1 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
IMT1 undergoes several types of chemical reactions, including:
Oxidation: IMT1 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within IMT1, leading to different reduced forms.
Substitution: Substitution reactions can introduce different substituents into the IMT1 structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
IMT1 has a wide range of scientific research applications, including:
Cancer Treatment: IMT1 has shown potential as an anti-cancer agent by inhibiting mitochondrial transcription and disrupting cancer cell metabolism.
Mitochondrial Research: IMT1 is used to study mitochondrial function and the role of mitochondrial transcription in cellular metabolism.
Drug Development: IMT1 serves as a lead compound for the development of new drugs targeting mitochondrial transcription.
Biochemical Studies: IMT1 is used in various biochemical studies to understand the mechanisms of mitochondrial transcription and its regulation.
Mechanism of Action
IMT1 exerts its effects by inhibiting the human mitochondrial RNA polymerase (POLRMT). It causes a conformational change in POLRMT, which blocks substrate binding and transcription in a dose-dependent manner. This inhibition leads to a reduction in mitochondrial transcription, disrupting the production of essential mitochondrial proteins and ultimately impairing mitochondrial function. The molecular targets and pathways involved include the oxidative phosphorylation (OXPHOS) system and various mitochondrial DNA-encoded subunits .
Comparison with Similar Compounds
IMT1 is unique in its specific and noncompetitive inhibition of POLRMT. Similar compounds include:
IMT1B (LDC203974): An optimized version of IMT1 with enhanced in vivo efficacy.
TR-57 and TR-107: Compounds that activate the mitochondrial matrix caseinolytic protease (ClpP) and inhibit mitochondrial transcription.
IMT1 stands out due to its specific targeting of POLRMT and its potential as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-7-5-6-8-16(13)18-12-20(23)26-19-11-15(9-10-17(18)19)25-14(2)21(24)22(3)4/h5-12,14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIPGWVTQBAHGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)OC(C)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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